3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid
Overview
Description
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is a chemical compound that belongs to the quinoline class of compounds. It has gained significant attention in scientific research due to its potential biological activity and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid typically involves the reaction of 2-chloro-6-fluoroquinoline with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroquinoline: A precursor in the synthesis of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid.
3-(2-Chloroquinolin-3-yl)propanoic acid: Similar structure but lacks the fluoro group.
3-(6-Fluoroquinolin-3-yl)propanoic acid: Similar structure but lacks the chloro group.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
3-(2-chloro-6-fluoroquinolin-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-12-7(1-4-11(16)17)5-8-6-9(14)2-3-10(8)15-12/h2-3,5-6H,1,4H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUFBCJRJCQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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